肉桂酰异硫氰酸酯

描述

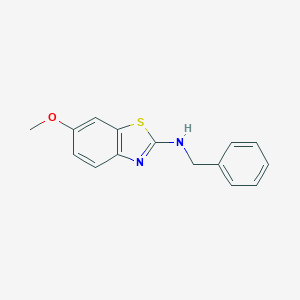

BI-409306 是一种有效的选择性磷酸二酯酶 9A (PDE9A) 抑制剂。该酶参与环鸟苷单磷酸 (cGMP) 的水解,cGMP 是一种第二信使,在与认知和突触可塑性相关的细胞内信号通路中起着至关重要的作用。 通过抑制 PDE9A,BI-409306 提高大脑中的 cGMP 水平,这可以增强突触可塑性并改善认知功能 .

科学研究应用

BI-409306 已被广泛研究,用于探索其在各个领域的潜在治疗应用:

化学

在化学领域,BI-409306 作为研究磷酸二酯酶抑制及其在细胞内信号通路中的作用的模型化合物 .

生物学

在生物学研究中,BI-409306 用于研究 cGMP 在细胞过程(包括突触可塑性和记忆形成)中的作用 .

医学

BI-409306 在治疗与神经系统疾病(如阿尔茨海默病和精神分裂症)相关的认知障碍方面显示出希望。 临床试验已证明其通过增强突触可塑性和提高大脑中 cGMP 水平来改善认知功能的潜力 .

工业

作用机制

BI-409306 通过选择性抑制磷酸二酯酶 9A (PDE9A) 发挥作用,PDE9A 是一种水解 cGMP 的酶。通过抑制 PDE9A,BI-409306 提高大脑中的 cGMP 水平。cGMP 在各种信号通路中充当第二信使,包括那些由一氧化氮和谷氨酸介导的信号通路。 这些通路对于突触传递和可塑性至关重要,尤其是在海马体和大脑皮层中 .

生化分析

Biochemical Properties

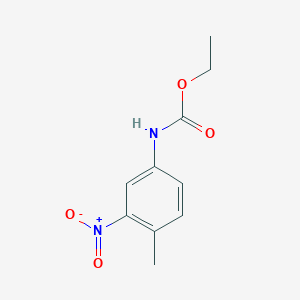

Cinnamoyl isothiocyanate interacts with various biomolecules in biochemical reactions. For instance, it has been found to react with alkaloids to form corresponding thiourea derivatives

Cellular Effects

It has been reported to exhibit antimicrobial and cytotoxic activities This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules and potentially influencing enzyme activity and gene expression

Metabolic Pathways

It is suggested that it may interact with enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels

准备方法

合成路线和反应条件

BI-409306 的合成涉及多个步骤,包括关键中间体的形成及其随后的反应以形成最终化合物。确切的合成路线和反应条件是专有的,未在公开中详细披露。 已知该合成涉及在受控条件下使用各种有机试剂和催化剂来实现高纯度和产率 .

工业生产方法

BI-409306 的工业生产可能遵循与实验室合成类似的合成路线,但规模更大。这涉及优化反应条件、放大反应以及确保最终产品的质量和纯度一致。 生产过程还包括严格的质量控制措施,以满足监管标准 .

化学反应分析

反应类型

BI-409306 主要在体内经历代谢反应。这些包括:

氧化: 由细胞色素 P450 酶催化,导致形成各种代谢物。

还原: 涉及分子中官能团的还原。

常用试剂和条件

涉及 BI-409306 的反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种有机溶剂。 反应通常在受控的温度和压力条件下进行,以确保最佳产率和纯度 .

主要产品

BI-409306 反应形成的主要产物是其代谢物,这些代谢物主要从体内排出。 这些代谢物是通过上述氧化和还原反应形成的 .

相似化合物的比较

类似化合物

西地那非: 另一种 PDE 抑制剂,但它主要靶向 PDE5,用于治疗勃起功能障碍。

伐地那非: 与西地那非类似,它靶向 PDE5,用于类似的治疗目的。

BI-409306 的独特性

BI-409306 在其对 PDE9A 的选择性方面是独一无二的,PDE9A 特别参与认知功能。 与其他靶向 PDE5 的 PDE 抑制剂不同,BI-409306 对 PDE9A 的抑制使其特别适合治疗认知障碍和增强记忆功能 .

属性

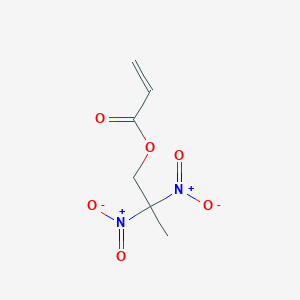

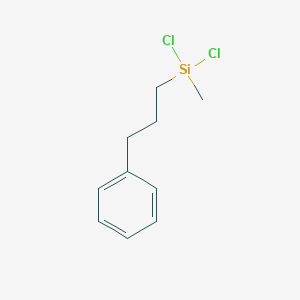

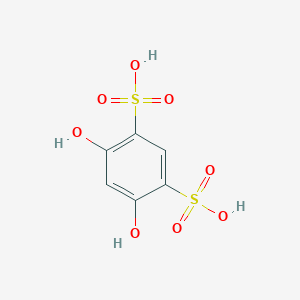

IUPAC Name |

(E)-3-phenylprop-2-enoyl isothiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS/c12-10(11-8-13)7-6-9-4-2-1-3-5-9/h1-7H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQIHUSOWHSPPO-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420807 | |

| Record name | (2E)-3-Phenylprop-2-enoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19495-08-0 | |

| Record name | (2E)-3-Phenylprop-2-enoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19495-08-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of heterocyclic compounds can be synthesized using cinnamoyl isothiocyanate?

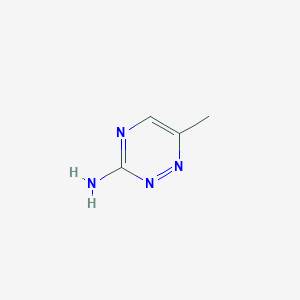

A: Cinnamoyl isothiocyanate reacts with various nucleophiles, enabling the synthesis of diverse heterocycles. Researchers have successfully synthesized pyrimidine [, , , ], thiazine [, ], triazine [], thiadiazole [, , ], triazole [, ], and pyridine [] derivatives using cinnamoyl isothiocyanate as a starting material.

Q2: How does cinnamoyl isothiocyanate react with nitrogen nucleophiles?

A: Cinnamoyl isothiocyanate readily undergoes nucleophilic addition reactions with nitrogen-containing compounds like amines, hydrazines, and amidines. For instance, its reaction with p-aminophenol, N1-phenylbenzene-1,4-diamine, and p-aminoacetophenone initially forms thiourea derivatives, which can be further cyclized to pyrimidinethiones under basic conditions [].

Q3: Can you elaborate on the reaction of cinnamoyl isothiocyanate with isoniazid?

A: Cinnamoyl isothiocyanate reacts with isoniazid (isonicotinic acid hydrazide) to produce a cinnamoyl thiosemicarbazide derivative. This intermediate can be further transformed into various heterocycles like dihydropyrimidine, triazolethiazine, 1,3,4-thiadiazole, 1,3-thiazole, and 1,2,4-thiadiazole by employing different reagents and reaction conditions [].

Q4: Is cinnamoyl isothiocyanate limited to reactions with nitrogen nucleophiles?

A: No, while it readily reacts with nitrogen nucleophiles, cinnamoyl isothiocyanate can also react with oxygen nucleophiles. Studies have shown its cyclization with various oxygen-containing reagents, further broadening its synthetic utility [].

Q5: Are there any limitations or challenges in using cinnamoyl isothiocyanate for synthesis?

A: While generally versatile, synthesizing 5-alkyl-1,2,4-dithiazole-3-thiones using cinnamoyl isothiocyanate has proven challenging. Attempts to produce these compounds through sulfurization were unsuccessful. Interestingly, an alternative cyclization of a reaction intermediate led to the formation of a 1,3-thiazine derivative instead [].

Q6: Has the conformational behavior of cinnamoyl isothiocyanate been investigated?

A: Yes, studies employing dipole moment measurements have been conducted to understand the conformation of cinnamoyl isothiocyanates. This research helps to predict the reactivity and potential applications of these compounds in various synthetic transformations [].

Q7: What is the significance of studying the reactions of α-substituted cinnamoyl isothiocyanates?

A: Investigating the reactivity of α-substituted cinnamoyl isothiocyanates, for instance with sodium hydrosulfide and diazomethane, provides valuable insights into the impact of substituents on the reaction pathway and product formation. This knowledge is crucial for designing efficient synthetic routes to diversely substituted heterocyclic compounds [, ].

Q8: Can you provide an example of a specific compound synthesized and structurally characterized using cinnamoyl isothiocyanate?

A: Researchers successfully synthesized 4,4,6-trimethyl-1-phenyl-3,4-dihydropyrimidine-2(1H)-thione using cinnamoyl isothiocyanate and aniline. Single-crystal X-ray diffraction analysis confirmed the structure of the synthesized compound, revealing the presence of two molecules in the asymmetric unit and intermolecular N—H⋯S hydrogen bonds leading to dimer formation [].

Q9: Beyond heterocycle synthesis, are there other applications of cinnamoyl isothiocyanate?

A: Research explored the incorporation of cinnamoyl moieties into naturally occurring alkaloids like cytisine and anabasine. This modification aimed to investigate the impact on biological activity and potentially discover new drug candidates [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B96405.png)